2-(oxolan-3-yl)cyclopropane-1-carboxylicacid,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid, mixture of diastereomers, is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and an oxolane (tetrahydrofuran) ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor, followed by the introduction of the oxolane ring. One common method involves the reaction of a cyclopropane derivative with an oxolane precursor under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or halides for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, reduction can produce alcohols, and substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid include other cyclopropane carboxylic acids and oxolane derivatives. Examples include:
- 2-(Oxolan-2-yl)cyclopropane-1-carboxylic acid
- 2-(Oxolan-4-yl)cyclopropane-1-carboxylic acid
- 2-(Tetrahydrofuran-3-yl)cyclopropane-1-carboxylic acid .
Uniqueness
The uniqueness of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid lies in its specific stereochemistry and the combination of the cyclopropane and oxolane rings. This unique structure can impart distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Biological Activity
2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid, a compound characterized by its unique structural features, has garnered interest in the field of medicinal chemistry. This compound exists as a mixture of diastereomers, which can exhibit varying biological activities due to their stereochemical differences. Understanding the biological activity of this compound is essential for its potential applications in pharmacology and therapeutic development.
Chemical Structure and Properties
The molecular formula for 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid is C8H12O3. The compound features a cyclopropane ring fused with an oxolane (tetrahydrofuran) moiety, contributing to its unique chemical behavior. The SMILES representation is OC(=O)C1CC1C1COCC1 , indicating the presence of a carboxylic acid functional group attached to the cyclopropane structure.
Antiviral Properties
Research indicates that compounds similar to 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid may exhibit antiviral properties. A study highlighted the potential of various substituted derivatives in inhibiting viral replication pathways, suggesting that the structural characteristics of such compounds could influence their efficacy against viral targets .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on related compounds, revealing that modifications in the oxolane ring significantly affect biological activity. For example, alterations in substituents on the cyclopropane core influenced binding affinity and inhibition potency against target enzymes .
Comparative Analysis of Related Compounds
Compound Name | IC50 (µM) | Biological Activity |
---|---|---|
2-(oxolan-3-yl)cyclopropane-1-carboxylic acid | Not Determined | Potential antiviral activity |
Benzoxazolone derivative | 64 nM | Inhibitor of AC |
Oxazol-2-one carboxamide | 0.025 µM | Potent AC inhibitor |
This table summarizes findings from various studies, emphasizing the need for further exploration into the specific activities of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid.
Future Directions
Given the preliminary findings and structural insights, further research is warranted to elucidate the precise mechanisms underlying the biological activity of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid. Future studies should focus on:
- In vitro and in vivo evaluations : Assessing the compound's efficacy against specific viral strains and metabolic disorders.
- Mechanistic studies : Understanding how stereochemistry influences biological interactions and enzyme inhibition.
- Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) properties to evaluate therapeutic potential.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(oxolan-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-8(10)7-3-6(7)5-1-2-11-4-5/h5-7H,1-4H2,(H,9,10) |
InChI Key |
YTNWEHOROMVJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.